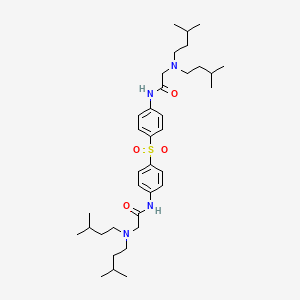

Acetamide, N,N'-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)-

Description

Acetamide, N,N'-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- is a bis-acetamide derivative featuring a central diphenyl sulfone (DPS) core linked to two acetamide arms substituted with bis(3-methylbutyl)amino groups. The sulfonylbis(phenylene) moiety imparts rigidity and electronic asymmetry, while the branched alkyl substituents enhance lipophilicity and steric bulk. Though direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs (e.g., chloroacetamide derivatives) and related bis-acetamides with sulfonyl/phenylene cores are well-documented .

Key structural attributes inferred from its name:

- Core: Sulfonylbis(4,1-phenylene) (DPS), a strong electron-withdrawing group.

- Substituents: Bis(3-methylbutyl)amino groups (electron-donating, bulky).

- Functional groups: Acetamide linkages (hydrogen-bonding capability).

Potential applications may include organic electronics (e.g., thermally activated delayed fluorescence (TADF) materials) or pharmaceuticals (enzyme inhibition), based on analogs like DMAC-DPS (TADF sensitizer) and chloroacetamide derivatives (organic synthesis intermediates) .

Properties

CAS No. |

2520-19-6 |

|---|---|

Molecular Formula |

C36H58N4O4S |

Molecular Weight |

642.9 g/mol |

IUPAC Name |

2-[bis(3-methylbutyl)amino]-N-[4-[4-[[2-[bis(3-methylbutyl)amino]acetyl]amino]phenyl]sulfonylphenyl]acetamide |

InChI |

InChI=1S/C36H58N4O4S/c1-27(2)17-21-39(22-18-28(3)4)25-35(41)37-31-9-13-33(14-10-31)45(43,44)34-15-11-32(12-16-34)38-36(42)26-40(23-19-29(5)6)24-20-30(7)8/h9-16,27-30H,17-26H2,1-8H3,(H,37,41)(H,38,42) |

InChI Key |

KGVLTUVMOVHKDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN(CCC(C)C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(CCC(C)C)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- typically involves the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid to form sulfonylbis(1,4-phenylene)bis(sulfamic acid). This intermediate is then reacted with appropriate amines under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of heterogeneous catalysts to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The compound can undergo substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against enzymes such as:

- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage diabetes by slowing glucose absorption.

- Acetylcholinesterase : Inhibition of this enzyme is significant in treating neurodegenerative disorders like Alzheimer's disease.

A study demonstrated that derivatives of this compound exhibited substantial inhibitory activity against alpha-glucosidase and moderate activity against acetylcholinesterase, suggesting potential therapeutic applications in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It acts by inhibiting specific methyltransferases involved in cancer cell proliferation. For instance:

- PRMT1 Inhibition : It selectively inhibits protein arginine methyltransferase 1 (PRMT1), which is implicated in various cancers. The compound showed effective growth inhibition in breast and prostate cancer cell lines .

Antimicrobial Properties

Sulfonamide derivatives, including acetamides, have been recognized for their broad-spectrum antimicrobial activities. They inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis pathways . This mechanism has been leveraged to develop new antimicrobial agents targeting resistant strains.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound act as electron-withdrawing groups, which can influence the reactivity of the phenylene rings and the amine groups. This interaction can lead to various biological and chemical effects, depending on the specific context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related bis-acetamides and sulfonyl/phenylene derivatives:

Key Comparative Insights

Electronic and Steric Effects

Biological Activity

Acetamide, N,N'-(sulfonylbis(4,1-phenylene))bis(2-(bis(3-methylbutyl)amino)-, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C16H22N2O4S

- Molecular Weight : 350.42 g/mol

- CAS Number : 17328-16-4

- Appearance : White to tan solid

- Solubility : Soluble in DMSO (up to 50 mg/ml) .

Research indicates that sulfonamide derivatives, including this compound, exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria and some Gram-negative strains .

- Cardiovascular Effects : Studies have shown that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated heart models, suggesting potential cardiovascular applications .

- Enzyme Inhibition : Acetamide derivatives have demonstrated inhibitory effects on various enzymes, including urease and carbonic anhydrase, which are critical in metabolic processes .

Case Studies

-

Cardiovascular Study :

A study evaluated the effects of a related benzene sulfonamide on isolated rat hearts. The results indicated significant reductions in perfusion pressure and coronary resistance when treated with specific sulfonamide derivatives. This suggests that the compound may influence cardiovascular dynamics positively . -

Urease Inhibition :

Research into acetamide-sulfonamide scaffolds revealed that certain substitutions on the acetamide moiety enhanced urease inhibition compared to traditional sulfonamides. The findings suggest that modifications can lead to improved biological activity against urease, which is relevant for treating conditions like urinary tract infections .

Biological Activity Table

Q & A

Q. Validation :

- LC-MS (ESI) : Confirm molecular weight (e.g., calculated vs. observed [M+H]+ ions) .

- 1H/13C NMR : Identify characteristic signals (e.g., sulfonyl protons at δ 7.5–8.0 ppm, methylbutyl CH3 at δ 0.8–1.2 ppm) .

- HPLC : Assess purity (>95% by area under the curve) .

How can researchers characterize the molecular structure and confirm substituent positions?

Methodological Answer:

- 2D NMR Techniques :

- X-ray Crystallography : If crystals are obtainable, resolve absolute stereochemistry and bond angles .

- IR Spectroscopy : Confirm sulfonyl (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Advanced Research Questions

How can reaction conditions be optimized to mitigate steric hindrance from bis(3-methylbutyl) groups during synthesis?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates .

- Temperature Control : Increase reaction temperatures (80–100°C) to overcome kinetic barriers while avoiding decomposition .

- Catalysis : Employ Pd-based catalysts for Buchwald-Hartwig amination to facilitate C–N bond formation .

- Computational Modeling : Use density functional theory (DFT) to predict steric clashes and optimize transition states .

How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., bis(acetylamino)phenyl ethers ).

- Isotopic Labeling : Introduce 13C or 15N labels to trace ambiguous signals .

- High-Resolution MS : Confirm molecular formula (e.g., resolving [M+Na]+ vs. [M+K]+ adducts) .

- Dynamic NMR : Analyze temperature-dependent splitting to identify hindered rotational conformers .

What computational approaches predict reactivity or biological interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like CHARMM or AMBER .

- Docking Studies : Use AutoDock Vina to predict binding affinities for sulfonamide-containing proteins .

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites .

- ADMET Prediction : Utilize SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction and Reproducibility

How to address inconsistent yields in scaled-up synthesis?

Methodological Answer:

- Process Variables : Monitor exothermic reactions rigorously; use jacketed reactors for temperature control .

- Reagent Purity : Ensure anhydrous conditions and ultra-dry solvents (e.g., molecular sieves for DMF) .

- Statistical Design : Apply response surface methodology (RSM) to optimize parameters (e.g., time, catalyst loading) .

How can researchers validate conflicting bioactivity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.